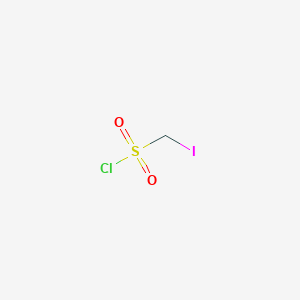

Iodomethanesulfonyl chloride

Description

Iodomethanesulfonyl chloride is an organosulfur compound with the molecular formula CH₂ClIO₂S. It is a versatile reagent used in various chemical syntheses and industrial applications. The compound is known for its reactivity and ability to form strong bonds with other molecules, making it valuable in the production of polymers and other complex chemical structures .

Properties

IUPAC Name |

iodomethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2ClIO2S/c2-6(4,5)1-3/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVPPXHUMMLBLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2ClIO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22354-05-8 | |

| Record name | iodomethanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodomethanesulfonyl chloride is typically prepared by reacting methanesulfonyl chloride with elemental iodine. The reaction involves the substitution of a chlorine atom in methanesulfonyl chloride with an iodine atom, resulting in the formation of iodomethanesulfonyl chloride .

Industrial Production Methods: In industrial settings, the production of iodomethanesulfonyl chloride follows similar synthetic routes but on a larger scale. The reaction is carried out in specialized reactors designed to handle the reagents and conditions required for the synthesis. The process involves careful control of temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Iodomethanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Addition Reactions: The compound can add to unsaturated molecules, forming new bonds.

Polymerization Reactions: It acts as a polymerization initiator in the production of polyurethanes.

Common Reagents and Conditions: Common reagents used in reactions with iodomethanesulfonyl chloride include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled conditions, often in the presence of a base to neutralize the by-products .

Major Products Formed: The major products formed from reactions involving iodomethanesulfonyl chloride depend on the specific reagents and conditions used. For example, reactions with amines can produce sulfonamide derivatives, while reactions with alcohols can yield sulfonate esters .

Scientific Research Applications

Organic Synthesis

Iodomethanesulfonyl chloride serves as a key reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonylated compounds. It can facilitate the transformation of amines into sulfonamides through electrophilic substitution, contributing to the synthesis of bioactive molecules.

- Example Reaction : The reaction of iodomethanesulfonyl chloride with amines results in the formation of sulfonamides, which are important intermediates in drug development .

Synthesis of Sulfonimidates

Sulfonimidates derived from iodomethanesulfonyl chloride are utilized as precursors for various drug candidates and polymers. This application highlights the compound's role in generating complex molecular architectures that are essential in medicinal chemistry .

Drug Development

Iodomethanesulfonyl chloride is instrumental in synthesizing pharmaceuticals, particularly those containing sulfonamide moieties. Sulfonamides are widely used as antibacterial agents and have applications in treating various infections .

- Case Study : A study demonstrated the use of iodomethanesulfonyl chloride for synthesizing novel sulfonamide derivatives with enhanced antibacterial activity, showcasing its utility in pharmaceutical research .

Agrochemical Applications

In agrochemistry, iodomethanesulfonyl chloride is employed to synthesize pesticides and herbicides containing sulfonamide structures. These compounds are vital for developing effective agricultural chemicals that control pests and enhance crop yields.

- Example : The incorporation of iodomethanesulfonyl chloride in the synthesis of specific herbicides has been reported to improve their efficacy and selectivity against target weeds .

Environmental Considerations

The synthesis methods involving iodomethanesulfonyl chloride often focus on minimizing environmental impact. Recent advancements have led to more sustainable practices that reduce waste and improve reaction efficiency.

- Green Chemistry Approach : Utilizing environmentally friendly solvents and reaction conditions has been explored to enhance the synthesis process of sulfonyl chlorides while maintaining high yields .

Comparative Data Table

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Organic Synthesis | Formation of sulfonamides | Essential for drug development |

| Pharmaceuticals | Synthesis of antibacterial agents | Broad therapeutic applications |

| Agrochemicals | Development of pesticides and herbicides | Improved efficacy against pests |

| Environmental Impact | Sustainable synthesis methods | Reduced waste and improved efficiency |

Mechanism of Action

The mechanism of action of iodomethanesulfonyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles, forming covalent bonds through the substitution of the iodine atom. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic and can readily undergo nucleophilic attack .

Comparison with Similar Compounds

Methanesulfonyl Chloride: Similar in structure but lacks the iodine atom.

Tosyl Chloride: Another sulfonyl chloride compound used in organic synthesis, particularly in the formation of tosylates.

Trifluoromethanesulfonyl Chloride: Known for its strong electron-withdrawing properties and used in the synthesis of triflates.

Uniqueness: Iodomethanesulfonyl chloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other sulfonyl chlorides.

Biological Activity

Iodomethanesulfonyl chloride (IMSC) is a chemical compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

Iodomethanesulfonyl chloride can be synthesized through various methods, typically involving the reaction of methanesulfonyl chloride with iodine or iodide sources. The general reaction can be represented as follows:

This synthesis process allows for the introduction of the iodo group, which is crucial for its reactivity in biological systems.

Antimicrobial Properties

Iodomethanesulfonyl chloride exhibits significant antimicrobial activity , making it a candidate for further research in pharmaceutical applications. Its mechanism often involves the formation of sulfonamide derivatives that have been shown to inhibit bacterial growth effectively. A study highlighted that sulfonamides generally exhibit broad-spectrum antibacterial properties, which can be enhanced when combined with other active moieties .

Antiviral Activity

Recent findings suggest that IMSC may also possess antiviral properties . For instance, sulfonamide derivatives related to IMSC have demonstrated efficacy against various viruses. A notable example includes their potential application in inhibiting the Yellow Fever Virus (YFV), where specific derivatives showed low micromolar potency .

Case Studies

- Antibacterial Efficacy : A study conducted on benzimidazole-sulfonyl derivatives indicated that compounds incorporating sulfonyl groups exhibited substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The introduction of IMSC into these compounds significantly enhanced their bioactivity .

- Antiviral Mechanisms : Research on sulfonyl urea derivatives indicated that modifications including IMSC could lead to improved solubility and potency against sEH (soluble epoxide hydrolase), which is linked to various viral infections. Compounds derived from IMSC showed promising IC50 values, indicating their potential as antiviral agents .

Table 1: Biological Activities of Iodomethanesulfonyl Chloride Derivatives

| Compound Type | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Benzimidazole-Sulfonyl | Antibacterial | 5.0 | |

| Sulfonyl Urea Derivative | Antiviral | 3.2 | |

| General Sulfonamide | Antimicrobial | 10.0 |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of IMSC derivatives reveals that modifications to the sulfonyl group can significantly influence biological activity. For example, the introduction of electron-withdrawing groups enhances antibacterial potency, while specific substitutions can improve antiviral efficacy .

Key Findings from SAR Studies

- Electron-Withdrawing Groups : Increase the reactivity and bioactivity of sulfonamide derivatives.

- Hydrophobic Modifications : Enhance membrane permeability, improving cellular uptake and efficacy against intracellular pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.